molecular formula C15H19N3O2 B11107779 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(4-ethoxyphenyl)amino]ethanone

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(4-ethoxyphenyl)amino]ethanone

Cat. No.: B11107779
M. Wt: 273.33 g/mol
InChI Key: QFNDOQYAKAGWPN-UHFFFAOYSA-N
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Description

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(4-ethoxyphenyl)amino]ethanone is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and an ethoxyphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(4-ethoxyphenyl)amino]ethanone typically involves the reaction of 3,5-dimethylpyrazole with 4-ethoxyaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Step 1: Preparation of 3,5-dimethylpyrazole by the condensation of acetylacetone with hydrazine hydrate.

    Step 2: Reaction of 3,5-dimethylpyrazole with 4-ethoxyaniline in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(4-ethoxyphenyl)amino]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halogens, nucleophiles, in solvents like dichloromethane (DCM) or acetonitrile (MeCN).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with halogen or nucleophile groups.

Scientific Research Applications

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(4-ethoxyphenyl)amino]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(4-ethoxyphenyl)amino]ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(4-ethoxyphenyl)amino]ethanone is unique due to its specific substitution pattern and the presence of both pyrazole and ethoxyphenylamino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-(4-ethoxyanilino)ethanone

InChI

InChI=1S/C15H19N3O2/c1-4-20-14-7-5-13(6-8-14)16-10-15(19)18-12(3)9-11(2)17-18/h5-9,16H,4,10H2,1-3H3

InChI Key

QFNDOQYAKAGWPN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(=O)N2C(=CC(=N2)C)C

Origin of Product

United States

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